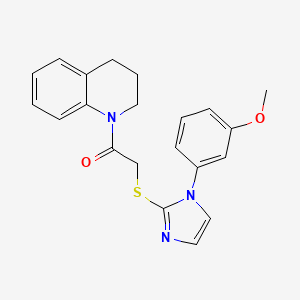

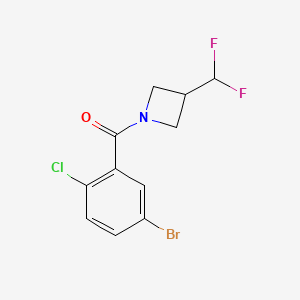

![molecular formula C21H17FN2O4S2 B2713659 Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-62-0](/img/structure/B2713659.png)

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains a fluorobenzoyl group and a sulfanylacetyl group, both attached to the thiophene ring via an amino group.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific substituents present in the molecule. In general, thiophene derivatives can undergo reactions such as condensation and annulation under basic conditions .科学的研究の応用

Flexible Ligands and Metal–Organic Frameworks

Research has shown that flexible dicarboxylate ligands, similar in complexity to the compound , have been synthesized and applied in constructing metal–organic systems. These ligands can adopt different conformations and, when combined with metal ions like copper, form complex structures ranging from discrete molecular chairs to one-dimensional coordination polymers and two-dimensional layer structures. Such studies demonstrate the potential of complex ligands in creating varied and potentially useful metal–organic frameworks (MOFs) for applications in catalysis, gas storage, and separation technologies (Dai et al., 2009); (Dai et al., 2010).

Photodegradation of Pollutants

Studies on the photodegradation of crude oil components, such as benzothiophenes, offer insight into environmental applications. The degradation pathways involve oxidation and ring-opening reactions leading to less harmful products. This suggests that related compounds, by virtue of their structural similarities, might also serve as subjects or agents in studies aiming at environmental remediation, particularly in the degradation of persistent organic pollutants in aquatic systems (Andersson & Bobinger, 1996).

High-Performance Materials

The synthesis and application of thiophenyl-substituted compounds in creating high-refractive-index, low-birefringence polyimides highlight the potential of such compounds in developing advanced materials. These materials exhibit good thermomechanical stabilities and transparency, making them suitable for optical and electronic applications, such as in displays and photovoltaic devices (Tapaswi et al., 2015).

Chemical Synthesis and Catalysis

Research into novel synthesis methods, such as the interrupted Pummerer reaction to create arylbenzo[b]thiophenes, demonstrates the utility of complex chemical structures in facilitating new synthetic pathways. These methodologies can enhance the production of pharmacologically relevant compounds or intermediates used in further chemical transformations (Kobayashi et al., 2009).

Biomedical Applications

Although direct references to biomedical applications of Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate are not available, related research on benzothiazole derivatives indicates potential in drug development. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activity against certain cancer cell lines, suggesting that similar compounds could be explored for antitumor properties or as probes in biological systems (Hutchinson et al., 2001).

将来の方向性

特性

IUPAC Name |

methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S2/c1-28-21(27)19-16(10-11-29-19)23-18(25)12-30-17-5-3-2-4-15(17)24-20(26)13-6-8-14(22)9-7-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADWSZKQKJGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

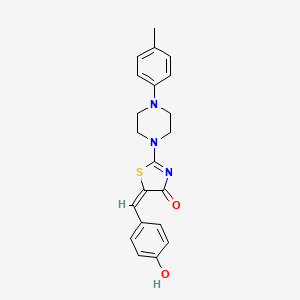

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)

![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)

![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)

![Ethyl 2-[(2-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2713592.png)

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2713596.png)

![2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2713598.png)